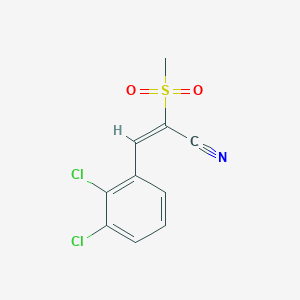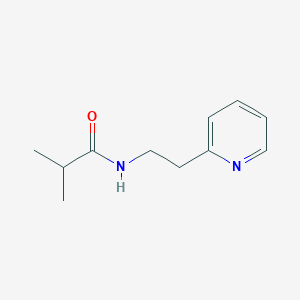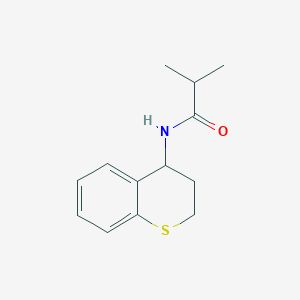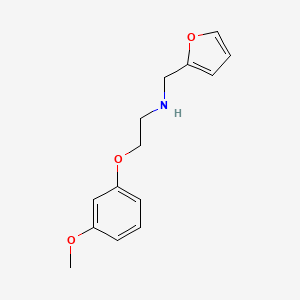
(E)-3-(2,3-dichlorophenyl)-2-methylsulfonylprop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2,3-dichlorophenyl)-2-methylsulfonylprop-2-enenitrile is a chemical compound that belongs to the family of nitriles. It is commonly known as DCMPS and is used in scientific research for its unique properties. DCMPS has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of DCMPS is not fully understood. However, it is believed that DCMPS acts by inhibiting the activity of certain enzymes, including topoisomerase II and thioredoxin reductase. These enzymes are involved in DNA replication and cell division, and their inhibition can lead to cell death.
Biochemical and Physiological Effects
DCMPS has been found to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. DCMPS has also been found to inhibit the growth of fungi and bacteria. Additionally, DCMPS has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCMPS has several advantages for use in lab experiments. It is easy to synthesize and is relatively stable. Additionally, DCMPS has been extensively studied, and its properties and mechanisms of action are well understood. However, there are also limitations to using DCMPS in lab experiments. DCMPS can be toxic, and care must be taken when handling it. Additionally, DCMPS has not been extensively studied in vivo, and its potential side effects are not well understood.
Direcciones Futuras
There are several future directions for research on DCMPS. One area of interest is the development of new synthetic methods for DCMPS. Additionally, further studies are needed to fully understand the mechanism of action of DCMPS and its potential side effects. DCMPS has shown promise as a potential treatment for cancer, infections, and inflammatory diseases, and further studies are needed to determine its efficacy in these areas. Finally, the potential use of DCMPS as a herbicide and insecticide should be further explored.
Métodos De Síntesis
DCMPS can be synthesized using various methods, including the reaction of 2,3-dichlorobenzaldehyde with methylsulfonylacetonitrile in the presence of a base. The resulting product is then treated with an acid to yield DCMPS. Another method involves the reaction of 2,3-dichlorobenzaldehyde with methylsulfonylacetonitrile in the presence of a catalyst such as NaCN. The resulting product is then treated with an acid to yield DCMPS.
Aplicaciones Científicas De Investigación
DCMPS has been used in scientific research for its unique properties. It has been found to have anticancer properties and has been studied for its potential use in cancer treatment. DCMPS has also been found to have antifungal and antibacterial properties and has been studied for its potential use in treating infections. Additionally, DCMPS has been studied for its potential use as a herbicide and insecticide.
Propiedades
IUPAC Name |
(E)-3-(2,3-dichlorophenyl)-2-methylsulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2S/c1-16(14,15)8(6-13)5-7-3-2-4-9(11)10(7)12/h2-5H,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKHGHNIFLFFPS-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C(=CC1=C(C(=CC=C1)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C(=C/C1=C(C(=CC=C1)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,3-dichlorophenyl)-2-methylsulfonylprop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-bromophenyl)ethyl]-2-methylpropanamide](/img/structure/B7463552.png)
![3-[2-[[2-(Morpholin-4-ylmethyl)phenyl]methylamino]-2-oxoethyl]-4-oxophthalazine-1-carboxamide](/img/structure/B7463571.png)
![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]azepan-2-one](/img/structure/B7463575.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(2-methoxyethyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7463578.png)
![3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-[(1-phenylcyclopropyl)methyl]benzamide](/img/structure/B7463583.png)




![1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone](/img/structure/B7463608.png)
![N'-[3-[[5-benzyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propyl]propane-1,3-diamine;oxalic acid](/img/structure/B7463617.png)
![[1-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463634.png)